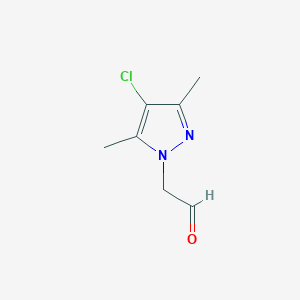

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . The IUPAC name for the parent compound is 4-chloro-3,5-dimethyl-1H-pyrazole . It has a molecular weight of 130.58 .

Molecular Structure Analysis

The molecular structure of the parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, consists of a pyrazole ring substituted with chlorine and methyl groups . The InChI code for this compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) .Physical And Chemical Properties Analysis

The parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .

Synthesis of Pyrazole Derivatives

“(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” can be used in the synthesis of various pyrazole derivatives . These derivatives have been found to have significant pharmacological effects, making them valuable in the development of new drugs .

Molecular Docking Studies

Molecular docking studies have been conducted on compounds like “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” to better understand their antileishmanial activity . These studies can provide valuable insights into the interactions between these compounds and their target proteins, helping to guide the design of more effective drugs .

Conformational Studies

“(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” and its derivatives can be used in conformational studies . These studies can provide valuable information about the three-dimensional structure of these compounds, which can be crucial in understanding their biological activity .

NBO Analysis

“(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” can also be used in Natural Bond Orbital (NBO) analysis . This type of analysis can provide valuable insights into the electronic structure of these compounds, which can be crucial in understanding their reactivity .

Preparation of Safe and Effective Antileishmanial and Antimalarial Agents

The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” could play a crucial role in the development of new treatments for these diseases .

Safety and Hazards

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds target the parasites causing these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

Related compounds have shown to interact with these parasites, leading to their inhibition

Biochemical Pathways

Related compounds have shown to inhibit the growth of leishmania and plasmodium parasites , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may inhibit the growth and replication of Leishmania and Plasmodium parasites.

properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSPLNUXAFSYOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)